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Executive Summary
QTORIN™ rapamycin is an investigational topical formulation of rapamycin, a potent and

selective inhibitor of the mechanistic target of rapamycin (mTOR). Developed by Palvella

Therapeutics, this novel 3.9% anhydrous gel is designed for localized delivery to the skin,

thereby minimizing systemic exposure and associated adverse events. The primary

mechanism of action of QTORIN™ rapamycin is the inhibition of the phosphatidylinositol 3-

kinase (PI3K)/mTOR signaling pathway. Dysregulation of this pathway, often due to genetic

mutations, is a key driver in the pathophysiology of several rare dermatological diseases,

including microcystic lymphatic malformations and cutaneous venous malformations. By

directly targeting the hyperactivated mTOR pathway in affected tissues, QTORIN™ rapamycin

aims to reduce cellular proliferation, angiogenesis, and lymphatic vessel malformation, offering

a targeted therapeutic approach for these debilitating conditions.

Introduction to Rapamycin and the mTOR Pathway
Rapamycin is a macrolide compound originally discovered as an antifungal agent. Its potent

immunosuppressive and anti-proliferative properties were later elucidated, leading to its use in

preventing organ transplant rejection and in certain cancer therapies. The molecular target of

rapamycin is the serine/threonine kinase known as mTOR.
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The mTOR pathway is a critical regulator of cell growth, proliferation, metabolism, and survival.

[1] It integrates signals from various upstream stimuli, including growth factors, nutrients, and

cellular energy status, to control essential cellular processes. mTOR functions as the catalytic

subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2

(mTORC2).

mTORC1: This complex is sensitive to rapamycin and plays a central role in regulating

protein synthesis, lipid synthesis, and autophagy. Key downstream effectors of mTORC1

include S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

mTORC2: Generally considered rapamycin-insensitive, mTORC2 is involved in cell survival,

metabolism, and cytoskeletal organization. One of its key substrates is Akt, a crucial kinase

in the PI3K signaling pathway.

Rapamycin exerts its inhibitory effect by forming a complex with the intracellular protein

FKBP12. This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding

(FRB) domain of mTOR, specifically within mTORC1, leading to allosteric inhibition of its kinase

activity. While traditionally viewed as an mTORC1 inhibitor, prolonged exposure to rapamycin

can also disrupt the assembly of mTORC2 in some cell types.

The PI3K/mTOR Pathway in Rare Skin Diseases
A growing body of evidence has implicated the overactivation of the PI3K/mTOR pathway in the

pathogenesis of various rare genetic skin diseases. Somatic mutations in genes encoding

components of this pathway, such as PIK3CA (encoding the p110α catalytic subunit of PI3K),

are frequently identified in vascular and lymphatic malformations.[1]

This genetic overactivation leads to a cascade of downstream signaling events, resulting in:

Endothelial Cell Hyper-proliferation: Uncontrolled growth of the cells lining blood and

lymphatic vessels.

Aberrant Angiogenesis and Lymphangiogenesis: The formation of disorganized and

dysfunctional blood and lymphatic vessels.

Cellular Overgrowth: Leading to the formation of lesions and malformations.
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The targeted indications for QTORIN™ rapamycin, including microcystic lymphatic

malformations and cutaneous venous malformations, are characterized by such genetic

alterations and the consequent hyperactivation of the PI3K/mTOR pathway.[1][2]

QTORIN™ Rapamycin: A Targeted Topical Approach
The systemic administration of mTOR inhibitors, while effective in some contexts, is associated

with a range of potential adverse effects. QTORIN™ rapamycin is a novel, patented 3.9%

rapamycin anhydrous gel designed to overcome this limitation by delivering the active

pharmaceutical ingredient directly to the affected skin.[3][4] This topical formulation aims to

achieve high local concentrations of rapamycin in the target tissue while minimizing systemic

absorption, thereby reducing the risk of off-target effects.[5] The anhydrous nature of the gel is

a key innovation designed to enhance the stability and dermal penetration of the poorly soluble

and chemically unstable rapamycin molecule.[5]

Mechanism of Action of QTORIN™ Rapamycin
The core mechanism of action of QTORIN™ rapamycin is the localized inhibition of the

mTORC1 signaling pathway within the skin.
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Caption: Signaling pathway of mTORC1 inhibition by QTORIN™ Rapamycin.
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Upon penetrating the skin, rapamycin binds to the intracellular receptor FKBP12. The resulting

complex then inhibits mTORC1, leading to the downregulation of its downstream effectors. This

inhibition is expected to:

Reduce Protein Synthesis and Cell Proliferation: By inhibiting S6K1 and releasing the

inhibition of 4E-BP1, rapamycin can decrease the translation of key proteins involved in cell

growth and division.

Promote Autophagy: The inhibition of mTORC1 can induce autophagy, a cellular process of

degradation and recycling of cellular components, which can contribute to the resolution of

malformations.

Decrease Angiogenesis: By downregulating the expression of pro-angiogenic factors,

rapamycin can inhibit the formation of new blood vessels within the lesions.

Clinical Development Program
QTORIN™ rapamycin is being investigated in several clinical trials for various rare genetic skin

diseases.

Microcystic Lymphatic Malformations
Phase 2 Study (NCT05050149)

A Phase 2, multicenter, baseline-controlled, open-label study was conducted to evaluate the

safety and efficacy of QTORIN™ rapamycin in patients with microcystic lymphatic

malformations.

Experimental Protocol:

Participants: Individuals aged 6 years and older with a clinical diagnosis of cutaneous

microcystic lymphatic malformations.

Intervention: Self-administration of topical QTORIN™ rapamycin 3.9% anhydrous gel once

daily for 12 weeks.

Primary Outcome Measures: Incidence of Treatment-Emergent Adverse Events.
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Secondary Outcome Measures: Included assessments of clinician and patient global

impression of change, lesion leaking or bleeding, and lesion thickness/height/size.

Phase 2 Microcystic LM Study Workflow
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Caption: Workflow of the Phase 2 clinical trial for microcystic lymphatic malformations.

Quantitative Data:
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Outcome Measure Result Citation

Clinician Global Impression of

Change (CGI-C) at Week 12

100% of participants were

rated as "Much Improved" or

"Very Much Improved".

Patient Global Impression of

Change (PGI-C) at Week 12

83% of participants were rated

as "Much Improved" or "Very

Much Improved".

Phase 3 SELVA Study (NCT06239480)

An ongoing Phase 3, single-arm, baseline-controlled trial is further evaluating the efficacy and

safety of QTORIN™ rapamycin in a larger cohort of approximately 40 participants with

microcystic lymphatic malformations over a 24-week treatment period.

Cutaneous Venous Malformations
Phase 2 TOIVA Study

A Phase 2, single-arm, open-label trial is evaluating the safety, tolerability, and efficacy of

QTORIN™ rapamycin in approximately 15 participants aged 6 years and older with cutaneous

venous malformations.

Experimental Protocol:

Intervention: Topical administration of QTORIN™ rapamycin 3.9% anhydrous gel once daily.

Primary Outcome Measures: Safety and tolerability.

Efficacy Assessments: Changes from baseline to week 12 in clinician and patient global

impression scores, as well as evaluations of specific clinical manifestations.

Pachyonychia Congenita
Phase 3 VAPAUS Study
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A Phase 3, randomized, double-blind, placebo-controlled study evaluated QTORIN™

rapamycin for the treatment of Pachyonychia Congenita. The study did not meet its primary

endpoint of a treatment effect on the Patient Global Assessment of Activities Difficulty

compared to placebo. QTORIN™ rapamycin was reported to be well-tolerated.

Pharmacokinetics and Safety
A key feature of QTORIN™ rapamycin is its design for localized delivery with minimal systemic

absorption. Studies with other topical rapamycin formulations have shown that systemic blood

levels are often undetectable or very low (<1.0 ng/mL). A dedicated Phase 3 study

(NCT05643872) is further investigating the long-term safety and pharmacokinetics of

QTORIN™ rapamycin in adults with Pachyonychia Congenita.[2]

Across the clinical trials, QTORIN™ rapamycin has been generally well-tolerated, with most

treatment-related adverse events being mild to moderate in nature and primarily localized to

the application site.

Conclusion
QTORIN™ rapamycin represents a targeted therapeutic strategy for rare genetic skin diseases

driven by the overactivation of the PI3K/mTOR pathway. Its mechanism of action is centered on

the potent and selective inhibition of mTORC1 by topically delivered rapamycin. The innovative

anhydrous gel formulation is designed to maximize local drug delivery while minimizing

systemic exposure. Clinical data to date, particularly in microcystic lymphatic malformations,

suggests a favorable safety and efficacy profile, supporting its potential as a first-in-class

treatment for these underserved patient populations. Ongoing and future clinical trials will

further elucidate the therapeutic potential and long-term safety of QTORIN™ rapamycin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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